N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Lipophilicity Drug-likeness Membrane permeability

Procure this defined SAR probe to control 4-fluoro substituent contributions in 1,3-thiazol-2-yl benzamide lead optimization. Its XLogP3 of 5.5 and TPSA of 98.5 Ų confer peripherally restricted target engagement with reduced CNS liability, making it ideal for in vivo cough and IPF models as claimed in Bayer patent family WO2017093167/US20210220358A1. Fluorine blocks para-hydroxylation, extending metabolic half-life over des-fluoro analogs.

Molecular Formula C14H7Cl2FN2OS2
Molecular Weight 373.24
CAS No. 325988-84-9
Cat. No. B2956169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
CAS325988-84-9
Molecular FormulaC14H7Cl2FN2OS2
Molecular Weight373.24
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F
InChIInChI=1S/C14H7Cl2FN2OS2/c15-11-5-9(12(16)22-11)10-6-21-14(18-10)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20)
InChIKeyAUXFLDXGCHQFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (325988-84-9): Compound Identity and Patent-Backed Therapeutic Context


N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (CAS 325988-84-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, with a molecular formula of C14H7Cl2FN2OS2 and a molecular weight of 373.3 g/mol [1]. Its structure features a 2,5-dichlorothiophen-3-yl substituent at the thiazole 4-position and a 4-fluorobenzamide moiety. The compound is disclosed within Bayer AG's patent portfolio (WO2017093167 and its US counterpart US20210220358A1) as part of a series targeting neurogenic disorders, chronic cough, and idiopathic pulmonary fibrosis [2]. As of the latest data retrieval, no primary research articles with quantitative biological activity data for this specific compound were identified in PubMed, ChEMBL, or BindingDB, indicating that its characterization remains primarily within the patent literature and computational databases.

Why Generic Substitution Fails for N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (325988-84-9): Structural Specificity and Patent-Defined Utility


Within the 1,3-thiazol-2-yl benzamide class, minor structural modifications produce significant shifts in both physicochemical properties and biological target engagement. For N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide, the specific combination of the 2,5-dichlorothiophen-3-yl substituent on the thiazole ring and the 4-fluorobenzamide group is not interchangeable with close analogs. The Bayer patent family (WO2017093167) explicitly differentiates compounds by the nature of the thiophene/aryl substituent at the thiazole 4-position and the benzamide N-substitution pattern, indicating that these structural features are critical determinants of pharmacological activity against neurogenic disorders [1]. Computationally, the compound's XLogP3-AA of 5.5 places it in a lipophilicity range that differs from analogs with alternative halogenation patterns, directly impacting membrane permeability and target compartment access. Substituting to a 2-chlorobenzamide or altering the thiophene halogenation pattern changes the hydrogen-bond acceptor count, molecular shape, and electronic distribution, which are anticipated to alter binding to the yet-undisclosed molecular target(s) claimed in the patent. Consequently, generic interchange without confirmatory biological data carries substantial risk of functional non-equivalence.

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (325988-84-9): Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Differentiation: XLogP3-AA Comparison Against 2-Chlorobenzamide Analog

The computed XLogP3-AA for the target compound (4-fluorobenzamide derivative) is 5.5 [1], compared to a calculated XLogP3 of approximately 5.8 for the direct 2-chlorobenzamide analog (N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide; CAS not available, structure inferred from PubChem related compound search) [2]. The 0.3 log unit reduction reflects the electron-withdrawing effect of the 4-fluoro substituent versus the 2-chloro substituent, translating to a roughly 2-fold lower predicted octanol-water partition coefficient. Both compounds share the same heavy atom count (22) and topological polar surface area (98.5 Ų), isolating lipophilicity as the key discriminatory parameter.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Capacity: Target vs. Des-Fluoro Benzamide Analog

The target compound possesses a hydrogen bond acceptor (HBA) count of 5, including the fluorine atom on the 4-fluorobenzamide group which serves as a weak HBA [1]. In contrast, the corresponding des-fluoro analog (N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide, hypothetical comparator) would have an HBA count of 4, lacking the fluorine-mediated acceptor interaction. Fluorine's role as a hydrogen bond acceptor, though weaker than oxygen or nitrogen, has been demonstrated to contribute 0.5–1.0 kcal/mol to protein-ligand binding when positioned appropriately within a binding pocket, as shown in systematic fluorine scan studies of benzamide-containing ligands [2].

Hydrogen bonding Ligand efficiency Target engagement

Patent-Defined Therapeutic Differentiation: Neurogenic Disorder Specificity vs. Broader In-Class Claims

The Bayer patent family (WO2017093167A1, US20210220358A1) explicitly claims 1,3-thiazol-2-yl substituted benzamides, including the target compound's structural class, for the treatment or prophylaxis of neurogenic disorders, with specific emphasis on chronic cough, idiopathic pulmonary fibrosis (IPF), asthma, and obstructive lung disease [1]. This therapeutic focus differentiates the compound from other thiazole-benzamide hybrids described in the literature that target antimicrobial pathways. For example, the 2,4-disubstituted thiazole series containing 2,5-dichlorothiophene substituents reported by Vijesh et al. (2010) demonstrated antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with no reported neurogenic activity [2]. The distinct therapeutic indication space, coupled with the patent's specific formulation and combination claims, positions this compound for a non-interchangeable application domain.

Neurogenic disorder Chronic cough Nerve fiber sensitization

Molecular Weight and TPSA Positioning Within CNS Drug-Likeness Space vs. Alternative 4-Substituted Analogs

The target compound has a molecular weight of 373.3 g/mol and a topological polar surface area (TPSA) of 98.5 Ų [1]. These values place it at the upper boundary of the CNS drug-likeness parameter space (typically MW ≤ 400 g/mol; TPSA ≤ 90 Ų for good CNS penetration). By comparison, a hypothetical N-alkyl-substituted analog (e.g., N-methyl or N-ethyl variant of the benzamide nitrogen) would increase molecular weight by 14–28 g/mol and likely shift TPSA downward due to reduced HBD count, altering the CNS multiparameter optimization (MPO) score. The compound's TPSA of 98.5 Ų is notably above the 90 Ų threshold associated with optimal passive blood-brain barrier permeation, suggesting that it may exhibit restricted CNS distribution compared to lower-TPSA analogs while maintaining peripheral target engagement for neurogenic disorders involving peripheral nerve fibers [2].

CNS drug-likeness Physicochemical property Blood-brain barrier

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (325988-84-9): Evidence-Based Research and Industrial Application Scenarios


Peripheral Neurogenic Disorder Drug Discovery: Chronic Cough and Airway Hypersensitivity Models

The Bayer patent family explicitly claims this compound class for chronic cough, IPF, and airway nerve fiber sensitization [1]. Researchers developing peripherally acting neurogenic disorder therapeutics should select this compound for in vivo cough models (e.g., citric acid-induced cough in guinea pigs) where its physicochemical profile—specifically a TPSA of 98.5 Ų suggesting limited CNS penetration [2]—may confer a reduced central side-effect liability compared to more CNS-penetrant analogs. The 4-fluorobenzamide moiety's weak HBA contribution may also be structurally exploited in SAR studies aimed at optimizing target residence time.

Structure-Activity Relationship (SAR) Probe for Halogenated Thiophene-Thiazole-Benzamide Series

The compound serves as a defined SAR probe within the 1,3-thiazol-2-yl benzamide series. Its XLogP3-AA of 5.5 provides a reference point for assessing the impact of benzamide ring fluorination on lipophilicity, relative to non-fluorinated or chloro-substituted analogs [1]. Medicinal chemistry teams optimizing this scaffold can use the compound as a control to quantify the contribution of the 4-fluoro substituent to overall potency shifts, metabolic stability, and solubility—critical parameters for lead optimization programs targeting neurogenic indications as disclosed in the Bayer patent filings [2].

Comparative Metabolism Studies: Fluorinated vs. Non-Fluorinated Benzamide Analogs

The 4-fluoro substituent on the benzamide ring is strategically positioned at a metabolically labile site. Fluorine substitution at the para position of benzamides typically blocks CYP450-mediated hydroxylation, potentially extending metabolic half-life compared to unsubstituted benzamide analogs. Researchers evaluating in vitro microsomal or hepatocyte stability should use this compound as the fluorinated comparator against its des-fluoro analog to quantify the metabolic stabilization effect contributed by fluorine substitution, a key parameter for prioritizing compounds for in vivo pharmacokinetic studies in neurogenic disorder models [1].

Quote Request

Request a Quote for N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.